1-[6-(4-bromophenoxy)hexyl]pyrrolidine
Description
1-[6-(4-Bromophenoxy)hexyl]pyrrolidine is a brominated aromatic compound featuring a pyrrolidine moiety linked via a six-carbon alkyl chain to a 4-bromophenoxy group. Its molecular formula is C₁₆H₂₄BrNO, with a molecular weight of 326.28 g/mol (calculated). This compound is structurally analogous to several pharmacologically relevant agents, particularly antimicrobial and antitumor agents, where the phenoxy-pyrrolidine motif plays a critical role in target binding .
Properties
IUPAC Name |
1-[6-(4-bromophenoxy)hexyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO/c17-15-7-9-16(10-8-15)19-14-6-2-1-3-11-18-12-4-5-13-18/h7-10H,1-6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOBIBHRDOCTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCCOC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-bromophenoxy)hexyl]pyrrolidine typically involves a multi-step process:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Etherification: The 4-bromophenol is then reacted with 1-bromohexane in the presence of a base such as potassium carbonate to form 4-bromophenoxyhexane.
Nucleophilic Substitution: The final step involves the reaction of 4-bromophenoxyhexane with pyrrolidine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-bromophenoxy)hexyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted phenoxyhexylpyrrolidines.
Scientific Research Applications
1-[6-(4-bromophenoxy)hexyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[6-(4-bromophenoxy)hexyl]pyrrolidine involves its interaction with specific molecular targets. The bromophenoxy group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological molecules. The pyrrolidine ring can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
1-(3-(4-Bromophenoxy)propyl)pyrrolidine (CAS: 92104-90-0)
- Molecular Formula: C₁₃H₁₈BrNO
- Molecular Weight : 284.19 g/mol
- Structural Differences : Shorter propyl chain (3 carbons) vs. hexyl chain (6 carbons).
- Impact on Properties : Reduced lipophilicity (logP estimated at ~2.8 vs. ~4.2 for the hexyl analog) and lower molecular weight may decrease membrane permeability and metabolic stability.
1-[6-(4-Methylphenoxy)hexyl]pyrrolidine
- Molecular Formula: C₁₇H₂₇NO
- Structural Differences : Methyl substitution at the para position of the phenyl ring instead of bromine.
Chlorhexidine Derivatives (e.g., Chlorhexidine Nitrile)
- Molecular Formula : C₁₆H₂₄ClN₉ (Chlorhexidine nitrile)
- Structural Differences: Biguanide and cyanoguanidine groups replace pyrrolidine; chlorine replaces bromine.
- Impact on Properties: Biguanides exhibit broad-spectrum antimicrobial activity due to membrane disruption and DNA binding. The bromine in 1-[6-(4-bromophenoxy)hexyl]pyrrolidine may confer higher oxidative stability compared to chlorine but lower electronegativity, altering target selectivity .
Benzyl-Substituted Pyrrolidines (e.g., 1-[(4-bromophenyl)methyl]pyrrolidine)
- Molecular Formula : C₁₁H₁₄BrN
- Structural Differences: Direct benzyl linkage (C₆H₅-CH₂-) vs. phenoxyhexyl chain.
- Impact on Properties : The ether linkage in the target compound increases conformational flexibility and may enhance solubility in polar solvents. Benzyl analogs are typically more rigid, favoring interactions with planar binding pockets (e.g., enzyme active sites) .
Data Tables
Table 1: Structural and Physicochemical Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | logP (Estimated) |
|---|---|---|---|---|
| This compound | C₁₆H₂₄BrNO | 326.28 | 4-Br, hexyl chain | 4.2 |
| 1-(3-(4-Bromophenoxy)propyl)pyrrolidine | C₁₃H₁₈BrNO | 284.19 | 4-Br, propyl chain | 2.8 |
| 1-[6-(4-Methylphenoxy)hexyl]pyrrolidine | C₁₇H₂₇NO | 261.41 | 4-CH₃, hexyl chain | 3.9 |
| Chlorhexidine nitrile | C₁₆H₂₄ClN₉ | 377.88 | Cl, biguanide | 1.5 |
Key Research Findings
- Hexyl Chain Advantage: The six-carbon spacer in this compound optimizes balance between lipophilicity and solubility, a critical factor for bioavailability in drug design .
- Bromine vs. Chlorine : Bromine’s larger atomic radius may improve van der Waals interactions in hydrophobic pockets, though chlorine’s higher electronegativity is preferred in polar environments (e.g., enzyme active sites) .
- Synthetic Challenges: Alkylation of pyrrolidine with bromophenoxyhexyl groups requires careful control of reaction conditions to avoid byproducts, as seen in analogous syntheses of spiro-indole hybrids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
